![molecular formula C14H11N5O4S B2854319 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207041-20-0](/img/structure/B2854319.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

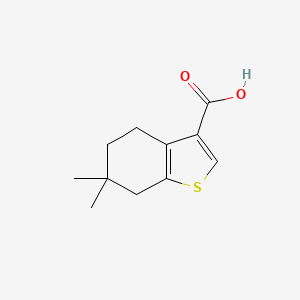

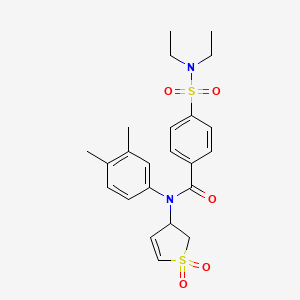

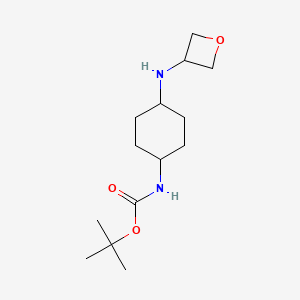

The compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, an oxadiazole ring, and a thiadiazole ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like FT-IR and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Therapeutic Agent

The compound’s structure is similar to molecules that have been synthesized as potential therapeutic agents for Alzheimer’s disease . The presence of the 1,4-benzodioxane moiety, which is known to have a variety of biological activities, makes it a candidate for the development of new drugs targeting Alzheimer’s disease.

Antibacterial Biofilm Inhibition

Studies have shown that derivatives of the compound exhibit antibacterial properties, particularly in inhibiting biofilm formation by pathogenic bacteria such as Escherichia coli and Bacillus subtilis . This application is crucial in addressing the growing concern of antibiotic resistance.

Hemolytic Activity Analysis

The hemolytic activity of the compound’s derivatives indicates that they are mildly cytotoxic, suggesting potential as safe antibacterial agents . This property is essential for evaluating the safety profile of new drug candidates.

Cholinesterase Inhibition

Compounds with a similar structure have been studied for their ability to inhibit cholinesterases . This activity is significant in the context of treating neurodegenerative diseases where cholinesterase inhibitors are used to manage symptoms.

Lipoxygenase Enzyme Inhibition

The inhibition of lipoxygenase enzymes is another potential application. These enzymes are involved in the inflammatory process, and their inhibition can lead to anti-inflammatory effects .

Isoflavone Synthesis and Analysis

The compound’s structure is conducive to the synthesis of novel isoflavones, which are a class of compounds with various pharmacological activities, including antioxidant and estrogenic properties .

Pharmaceutical Crystal Engineering

The compound can be used in crystal engineering to develop new pharmaceuticals. Its ability to form stable crystals is essential for the design of drugs with desirable properties like solubility and bioavailability .

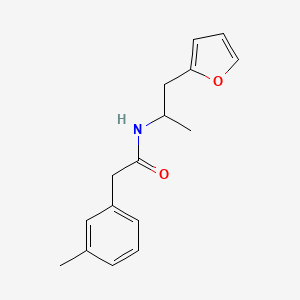

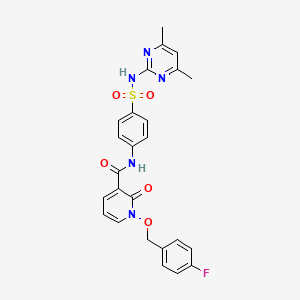

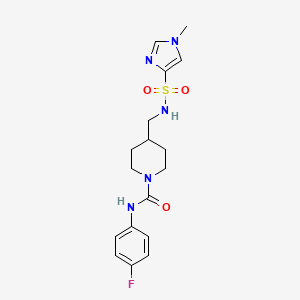

Sulfonamide Derivative Synthesis

Due to the structural similarity with sulfonamide derivatives, this compound could be used to synthesize new molecules with a wide range of therapeutic applications, from antibacterial to anticancer agents .

Wirkmechanismus

Target of Action

Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .

Biochemical Pathways

The compound’s interaction with cholinesterases could affect the cholinergic signaling pathway, potentially leading to changes in neural signal transmission . Its interaction with lipoxygenase could influence the arachidonic acid metabolism pathway, potentially affecting inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound could lead to changes in neural signal transmission and inflammatory responses, respectively . .

Eigenschaften

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4S/c1-7-11(24-19-16-7)12(20)15-14-18-17-13(23-14)8-2-3-9-10(6-8)22-5-4-21-9/h2-3,6H,4-5H2,1H3,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERSXKFMGZOBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2854237.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)

![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)

![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)